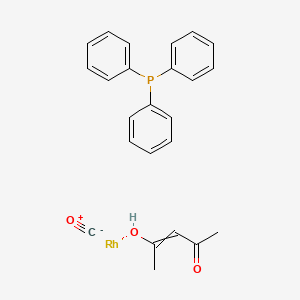
carbon monoxide,(Z)-4-oxopent-2-en-2-olate,rhodium,triphenylphosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonyl(acetylacetonato)(triphenylphosphine)rhodium(I) is a coordination complex with the molecular formula C24H22O3PRh. This compound is known for its yellow crystalline appearance and is primarily used as a catalyst in various chemical reactions. It is particularly significant in the field of organometallic chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbonyl(acetylacetonato)(triphenylphosphine)rhodium(I) typically involves the reaction of rhodium trichloride with acetylacetone and triphenylphosphine in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
RhCl3+acacH+PPh3+reducing agent→Rh(acac)(CO)(PPh3)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of high-purity reagents to ensure the desired product’s quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Carbonyl(acetylacetonato)(triphenylphosphine)rhodium(I) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhodium.
Reduction: It can be reduced to lower oxidation states or even to metallic rhodium.
Substitution: Ligands in the complex can be substituted with other ligands, such as phosphines or carbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand exchange reactions often involve phosphines, carbon monoxide, or other donor ligands under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(III) complexes, while reduction can produce rhodium(0) species.
Aplicaciones Científicas De Investigación
Carbonyl(acetylacetonato)(triphenylphosphine)rhodium(I) is widely used in scientific research due to its catalytic properties. Some of its applications include:
Chemistry: It serves as a catalyst in hydrogenation, hydroformylation, and carbonylation reactions.
Biology: The compound is used in studies involving enzyme mimetics and bioinorganic chemistry.
Medicine: Research is ongoing into its potential use in drug development and as a therapeutic agent.
Industry: It is employed in the petrochemical industry for processes such as olefin hydrogenation and carbon monoxide insertion reactions.
Mecanismo De Acción
The mechanism by which Carbonyl(acetylacetonato)(triphenylphosphine)rhodium(I) exerts its effects involves the coordination of the rhodium center with various substrates. The rhodium atom acts as a central metal ion, facilitating the activation and transformation of substrates through oxidative addition, reductive elimination, and migratory insertion processes. These pathways enable the compound to catalyze a wide range of chemical reactions efficiently.
Comparación Con Compuestos Similares
Similar Compounds
Rhodium acetylacetonate: Another rhodium complex with similar catalytic properties but different ligand environments.
Wilkinson’s catalyst (chloridotris(triphenylphosphine)rhodium(I)): Known for its use in hydrogenation reactions, it shares the triphenylphosphine ligand but differs in its overall structure and reactivity.
Uniqueness
Carbonyl(acetylacetonato)(triphenylphosphine)rhodium(I) is unique due to its combination of ligands, which provides a balance of stability and reactivity. The presence of both carbonyl and acetylacetonato ligands allows for versatile catalytic applications, distinguishing it from other rhodium complexes.
Propiedades
Fórmula molecular |
C24H23O3PRh |
|---|---|
Peso molecular |
493.3 g/mol |
Nombre IUPAC |
carbon monoxide;4-hydroxypent-3-en-2-one;rhodium;triphenylphosphane |
InChI |
InChI=1S/C18H15P.C5H8O2.CO.Rh/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4(6)3-5(2)7;1-2;/h1-15H;3,6H,1-2H3;; |
Clave InChI |
RHKGZYVYKXVQSD-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)C)O.[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


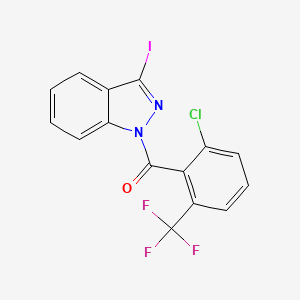
![Ferrocene, 1-[(1R)-1-[bis(bicyclo[2.2.1]hept-2-yl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]-, (1S)-](/img/structure/B14784354.png)
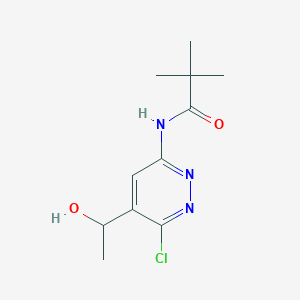
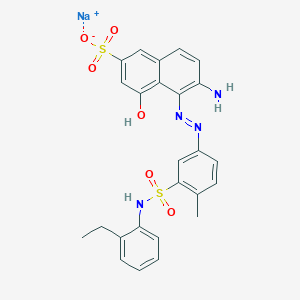
![(4R,5R)-4,5-Dihydro-1,3-bis[2-(1-methylethyl)phenyl]-4,5-diphenyl-1H-imidazolium Tetrafluoroborate](/img/structure/B14784369.png)

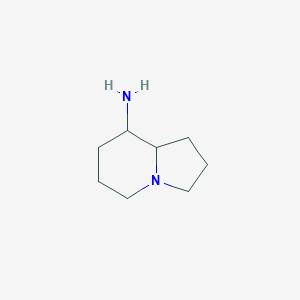
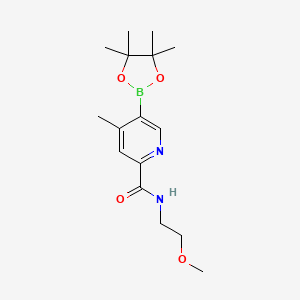
![6-[[5,31-dichloro-51-[3-(dimethylamino)propylcarbamoyl]-2,25,30,43,48-pentahydroxy-22-(methylamino)-21,34,37,53,55,58-hexaoxo-46-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,27-trioxa-20,35,38,52,54,57-hexazaundecacyclo[37.14.2.23,6.214,17.219,33.223,26.18,12.128,32.140,44.010,36.045,50]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23,25,28(59),29,31,40(56),41,43,45(50),46,48,60,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid](/img/structure/B14784413.png)
![(2R,5R)-1-[(benzyloxy)carbonyl]-4-[(tert-butoxy)carbonyl]-5-methylpiperazine-2-carboxylic acid](/img/structure/B14784421.png)
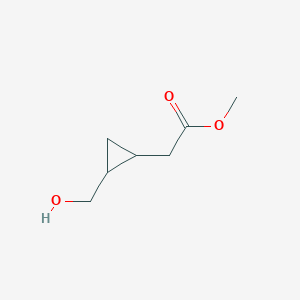
![2-amino-N-[(6-methoxypyridazin-3-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14784432.png)
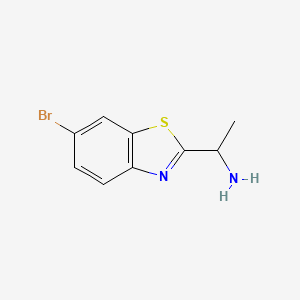
![2-amino-N-ethyl-N-[(3-methylphenyl)methyl]propanamide](/img/structure/B14784447.png)
